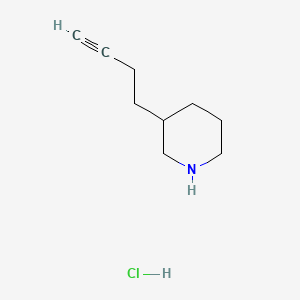
3-(But-3-yn-1-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-yn-1-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a but-3-yn-1-yl group. Piperidine derivatives are widely recognized for their importance in medicinal chemistry and organic synthesis due to their diverse biological activities and utility as building blocks in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-yn-1-yl)piperidine hydrochloride typically involves the alkylation of piperidine with a suitable but-3-yn-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(But-3-yn-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to convert triple bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
3-(But-3-yn-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(But-3-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with antimicrobial and anti-inflammatory activities.
Uniqueness: 3-(But-3-yn-1-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C9H16ClN |
|---|---|
Poids moléculaire |
173.68 g/mol |
Nom IUPAC |
3-but-3-ynylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-3-5-9-6-4-7-10-8-9;/h1,9-10H,3-8H2;1H |
Clé InChI |
HRGHOPGKSRQUQK-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1CCCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


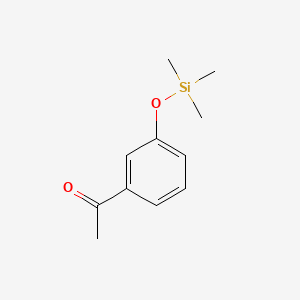

![3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride](/img/structure/B13471171.png)
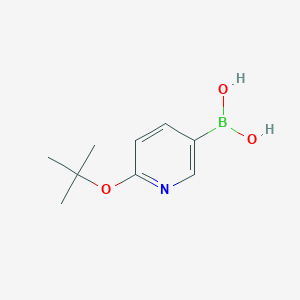
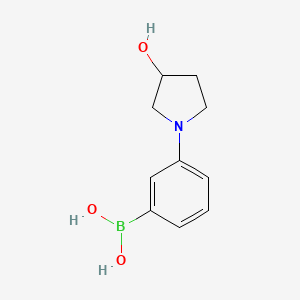
![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
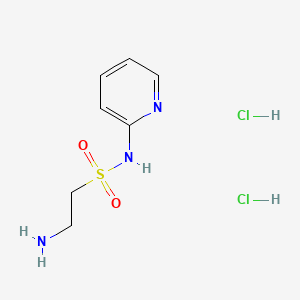

![N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
![(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)
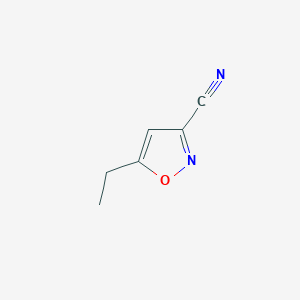
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)
![methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride](/img/structure/B13471235.png)
![(2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13471241.png)
